molecular formula C14H10ClNO3 B1346361 2-[(4-Chlorophenyl)carbamoyl]benzoic acid CAS No. 7142-94-1

2-[(4-Chlorophenyl)carbamoyl]benzoic acid

Cat. No.: B1346361
CAS No.: 7142-94-1
M. Wt: 275.68 g/mol
InChI Key: WJSPLHRLEZJTRR-UHFFFAOYSA-N
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Description

Overview of Benzoic Acid Derivatives in Medicinal Chemistry

Benzoic acid and its derivatives are a cornerstone of medicinal chemistry, representing a versatile scaffold found in a multitude of therapeutic agents and biologically active compounds. researchgate.net The simple aromatic carboxylic acid structure provides a foundation that can be readily modified to modulate physicochemical properties and biological activity. The carboxyl group itself is a key feature, capable of participating in hydrogen bonding and ionic interactions with biological targets such as enzymes and receptors.

The applications of benzoic acid derivatives are extensive, spanning various therapeutic areas. They are utilized for their antimicrobial, anti-inflammatory, and analgesic properties, among others. researchgate.net Furthermore, they often serve as crucial intermediates in the synthesis of more complex pharmaceutical compounds. The substitution pattern on the benzene (B151609) ring plays a critical role in determining the specific biological effects of these derivatives.

Benzoic Acid Derivative ClassExample CompoundPrimary Medicinal Application/Activity
Hydroxybenzoic acidsSalicylic acidAnalgesic, Anti-inflammatory, Keratolytic
Aminobenzoic acidsPara-aminobenzoic acid (PABA)Component of folate synthesis (in bacteria), formerly used in sunscreens
Halogenated benzoic acidsChloramben(Historically) Herbicide with plant growth-regulating properties
Ester derivativesBenzocaineLocal anesthetic
Amide derivativesNiclosamideAnthelmintic (tapeworm infestations)

Historical Context of Carbamoylbenzoic Acid Analogues in Chemical Research

The historical investigation of carbamoylbenzoic acid analogues is intrinsically linked to the chemistry of dicarboxylic acids and their derivatives, particularly the synthesis of imides. The study of phthalamic acids, such as the subject compound, gained prominence as a direct consequence of research into phthalimides. A foundational moment in this field was the development of the Gabriel synthesis in 1887, a method for preparing primary amines that uses potassium phthalimide (B116566) as a key reagent.

The synthesis of the phthalimide scaffold itself involves the reaction of phthalic anhydride (B1165640) with an amine, a process in which a phthalamic acid is formed as an essential, open-ring intermediate. mdpi.com Early chemical research focused on understanding the mechanism of this condensation and cyclization reaction. Over the 20th century, as synthetic organic chemistry advanced, researchers began to explore a wide variety of N-substituted phthalamic acids to create a diverse library of phthalimide derivatives for applications ranging from materials science to pharmacology. chemrxiv.orgchemrxiv.org The study of N-aryl phthalamic acids, including analogues with various substituents on the phenyl ring, became a specific area of interest for probing reaction mechanisms and developing novel molecular structures.

Rationale for Investigating the 4-Chlorophenyl Moiety in Bioactive Compounds

The incorporation of a 4-chlorophenyl moiety into molecular structures is a well-established strategy in medicinal chemistry and drug design. The chlorine atom, when attached to a phenyl ring, imparts several key physicochemical properties that can profoundly influence a compound's biological activity. researchgate.neteurochlor.org More than 250 drugs approved by the U.S. Food and Drug Administration (FDA) contain chlorine, highlighting the significance of this halogen in pharmaceuticals. researchgate.netnih.gov

Furthermore, the chlorine atom can participate in a specific, non-covalent interaction known as halogen bonding. This is an attractive force between the electrophilic region on the halogen atom and a Lewis basic site on a target molecule, such as the oxygen or nitrogen atoms found in proteins. acs.orgnih.gov This interaction can contribute significantly to the binding affinity and selectivity of a drug candidate for its receptor. Finally, introducing a chlorine atom can block a potential site of metabolic oxidation, thereby increasing the compound's stability in the body and extending its duration of action. researchgate.net

Property Influenced by 4-Chloro GroupEffect on MoleculePotential Biological Consequence
LipophilicityIncreases the molecule's affinity for nonpolar environments.Enhanced membrane permeability and absorption. nih.gov
Electronic ProfileActs as an electron-withdrawing group, altering charge distribution.Modified binding interactions with target proteins. eurochlor.org
Metabolic StabilityBlocks sites susceptible to metabolic attack (e.g., oxidation).Increased biological half-life and duration of action. researchgate.net
Halogen BondingEnables specific, stabilizing interactions with biological targets.Improved binding affinity and selectivity. nih.govnamiki-s.co.jp
Steric BulkIncreases the size of the substituent compared to hydrogen.Can improve the fit into a binding pocket or create selective interactions. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(4-chlorophenyl)carbamoyl]benzoic acid
Source PubChem
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InChI

InChI=1S/C14H10ClNO3/c15-9-5-7-10(8-6-9)16-13(17)11-3-1-2-4-12(11)14(18)19/h1-8H,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJSPLHRLEZJTRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30285520
Record name 2-[(4-chlorophenyl)carbamoyl]benzoic acid
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Molecular Weight

275.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

7142-94-1
Record name Phthalanilic acid, 4'-chloro-
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Record name 2-[(4-chlorophenyl)carbamoyl]benzoic acid
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Record name 4'-CHLOROPHTHALANILIC ACID
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Synthetic Strategies and Methodologies for 2 4 Chlorophenyl Carbamoyl Benzoic Acid and Its Derivatives

Conventional and Modern Synthetic Routes to 2-[(4-Chlorophenyl)carbamoyl]benzoic Acid

The formation of the amide bond in this compound is the cornerstone of its synthesis. This can be achieved through various well-established and novel chemical transformations.

Phthalic Anhydride-Based Synthesis Approaches

The most direct and widely employed method for the synthesis of this compound involves the reaction of phthalic anhydride (B1165640) with 4-chloroaniline (B138754). This reaction is a classic example of nucleophilic acyl substitution at a carbonyl group of an anhydride.

The reaction mechanism commences with the nucleophilic attack of the amino group of 4-chloroaniline on one of the carbonyl carbons of phthalic anhydride. This leads to the opening of the anhydride ring and the formation of a tetrahedral intermediate. Subsequent proton transfer and collapse of the intermediate result in the formation of the phthalamic acid product, this compound.

This synthesis is typically carried out in a suitable aprotic solvent, such as dichloromethane, chloroform, or toluene, at room temperature or with gentle heating. The reaction progress can be conveniently monitored by techniques like thin-layer chromatography (TLC). Upon completion, the product often precipitates out of the reaction mixture and can be isolated by simple filtration. Further purification can be achieved by recrystallization from an appropriate solvent system, such as ethanol/water.

Table 1: Reaction Conditions for Phthalic Anhydride-Based Synthesis

ParameterConditions
Reactants Phthalic anhydride, 4-chloroaniline
Solvent Dichloromethane, Chloroform, Toluene
Temperature Room temperature to gentle reflux
Reaction Time Typically 1-4 hours
Work-up Filtration of precipitate
Purification Recrystallization

Exploration of Alternative Reaction Pathways for Carbamoylbenzoic Acid Formation

One such alternative involves the coupling of phthalic acid with 4-chloroaniline in the presence of a coupling agent. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can activate the carboxylic acid group of phthalic acid, facilitating the nucleophilic attack by 4-chloroaniline to form the amide bond. This method offers the advantage of proceeding under mild conditions but may require chromatographic purification to remove the coupling agent byproducts.

Another approach involves the partial hydrolysis of a corresponding phthalimide (B116566), N-(4-chlorophenyl)phthalimide. This can be achieved under controlled basic or acidic conditions. However, this method can be challenging as over-hydrolysis can lead to the formation of phthalic acid and 4-chloroaniline, and careful control of reaction conditions is crucial to obtain the desired phthalamic acid.

Design and Synthesis of Structural Analogues for Biological Evaluation

The systematic modification of the this compound structure is a key strategy in drug discovery and materials science to optimize its properties. This involves the derivatization of the benzoic acid core, the 4-chlorophenylcarbamoyl moiety, and the introduction of linker groups.

Systematic Modification of the Benzoic Acid Core

Modifications to the benzoic acid portion of the molecule can significantly influence its physicochemical properties, such as solubility, acidity, and ability to participate in hydrogen bonding. These modifications are typically achieved by using substituted phthalic anhydrides in the initial synthesis.

For instance, introducing electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., nitro, halo) onto the benzene (B151609) ring of phthalic anhydride can alter the electronic properties of the final molecule. The synthesis of these substituted analogues follows the same general procedure as the parent compound, reacting the appropriately substituted phthalic anhydride with 4-chloroaniline.

Table 2: Examples of Benzoic Acid Core Modifications

Substituent on Phthalic AnhydrideResulting Analogue
4-Nitro2-[(4-Chlorophenyl)carbamoyl]-5-nitrobenzoic acid
4-Methoxy2-[(4-Chlorophenyl)carbamoyl]-5-methoxybenzoic acid
3,6-Dichloro2-[(4-Chlorophenyl)carbamoyl]-3,6-dichlorobenzoic acid

Derivatization of the 4-Chlorophenylcarbamoyl Moiety

Altering the substituents on the 4-chlorophenyl ring allows for the exploration of how changes in steric and electronic properties of this part of the molecule affect its biological activity or material characteristics. This is achieved by reacting phthalic anhydride with a variety of substituted anilines.

A wide range of commercially available anilines with different substitution patterns can be utilized. For example, anilines with additional halogen atoms, alkyl groups, or polar functional groups can be employed to systematically probe the structure-activity relationship.

Table 3: Examples of 4-Chlorophenylcarbamoyl Moiety Derivatization

Aniline (B41778) DerivativeResulting Analogue
3,4-Dichloroaniline2-[(3,4-Dichlorophenyl)carbamoyl]benzoic acid
4-Fluoroaniline2-[(4-Fluorophenyl)carbamoyl]benzoic acid
4-Methoxyaniline2-[(4-Methoxyphenyl)carbamoyl]benzoic acid

Synthesis of Linker-Modified Carbamoylbenzoic Acid Derivatives

The incorporation of linker moieties into the structure of this compound is a valuable strategy for various applications, such as the development of bioconjugates or functional materials. These linkers can be introduced by modifying either the phthalic anhydride or the aniline starting material.

For instance, a phthalic anhydride bearing a reactive functional group, such as a terminal alkyne or azide, can be synthesized. Subsequent reaction with 4-chloroaniline would yield a carbamoylbenzoic acid derivative that can be further functionalized via "click" chemistry.

Alternatively, an aniline derivative containing a linker with a protected functional group can be used. After the formation of the phthalamic acid, the protecting group can be removed to unmask the reactive handle for further conjugation. This approach allows for the late-stage introduction of various functionalities. The choice of linker can vary in length and chemical nature (e.g., alkyl chains, polyethylene (B3416737) glycol) to fine-tune the properties of the final molecule.

Sustainable and Green Chemical Synthesis Methodologies

The synthesis of this compound, a derivative of phthalamic acid, is typically achieved through the reaction of phthalic anhydride with 4-chloroaniline. Green chemistry principles have been successfully applied to this class of reactions, leading to the development of cleaner and more efficient synthetic protocols. These methodologies primarily focus on the use of alternative energy sources like microwave irradiation and ultrasound, as well as solvent-free reaction conditions to reduce waste and energy consumption.

One of the most promising green methodologies for the synthesis of N-arylphthalamic acids, including the target compound, is the use of microwave irradiation under solvent-free conditions. This technique offers significant advantages over conventional heating methods, such as dramatically reduced reaction times, higher yields, and operational simplicity. nih.govresearchgate.net

A notable study demonstrated the synthesis of a series of N-arylphthalamic acids by reacting phthalic anhydride with various aryl amines in a domestic microwave oven without the use of any solvent. nih.gov The reactions were completed in a matter of minutes (1-3 minutes) and afforded excellent yields of the desired products. nih.gov This method not only eliminates the need for potentially hazardous solvents but also significantly reduces energy consumption due to the short reaction times. nih.govresearchgate.net

The efficiency of microwave-assisted synthesis stems from the direct interaction of microwave radiation with the polar molecules in the reaction mixture, leading to rapid and uniform heating. This localized heating effect often results in faster reaction rates and cleaner product formation compared to conventional heating, which relies on slower heat transfer through convection. researchgate.net

While specific data for the microwave-assisted synthesis of this compound is part of a broader study on N-arylphthalamic acids, the general procedure involves the simple mixing of equimolar amounts of phthalic anhydride and the corresponding aniline derivative, followed by brief exposure to microwave irradiation. The solid product can often be isolated in high purity without the need for extensive purification steps.

Further embracing green chemistry, mechanochemical synthesis presents another solvent-free alternative. This technique involves the use of mechanical force, such as grinding or milling, to induce chemical reactions. A study on the solid-state synthesis of phthalimides by grinding phthalic anhydride and aniline derivatives has shown this to be a successful approach. researchgate.net Although this study focused on the cyclized phthalimide product, the initial step involves the formation of the phthalamic acid intermediate, suggesting the feasibility of mechanochemistry for the synthesis of the target compound.

The use of green catalysts, such as biocatalysts or recyclable solid acids, is another important aspect of sustainable synthesis. While specific examples for the direct amidation of phthalic anhydride with 4-chloroaniline using such catalysts are still emerging, the broader field of green catalytic amide bond formation is an active area of research. researchgate.net

The following table summarizes the key findings from a representative study on the sustainable synthesis of N-arylphthalamic acids, which provides a strong basis for the green synthesis of this compound.

EntryAryl AmineMethodReaction Time (min)Yield (%)Ref.
1AnilineMicrowave195 nih.gov
24-MethylanilineMicrowave1.596 nih.gov
34-MethoxyanilineMicrowave294 nih.gov
44-ChloroanilineMicrowave1.592 nih.gov
54-BromoanilineMicrowave290 nih.gov

Table 1: Microwave-Assisted Solvent-Free Synthesis of N-Arylphthalamic Acids

The data clearly indicates that the microwave-assisted, solvent-free synthesis of N-arylphthalamic acids is a highly efficient and green methodology, offering substantial improvements over classical synthetic routes. The high yield obtained for the closely related 4-chloroaniline derivative strongly supports the applicability of this method for the sustainable production of this compound.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Delineation of Structural Determinants for Biological Potency and Selectivity

The biological activity of 2-[(4-Chlorophenyl)carbamoyl]benzoic acid derivatives is intricately linked to their structural architecture. The core scaffold, comprising a benzoic acid moiety linked to a 4-chlorophenyl group via a carbamoyl (B1232498) bridge, presents several key determinants for biological potency and selectivity. The spatial arrangement of the aromatic rings, the nature and position of substituents, and the conformational flexibility of the entire molecule are critical factors that influence its interaction with biological targets.

Research on related anthranilamide-based inhibitors has demonstrated that modifications at various positions can significantly impact activity. For instance, in a series of anthranilamide-based factor Xa inhibitors, structural alterations to the central phenyl ring and the S4 binding biphenyl (B1667301) region were performed to enhance potency and pharmacokinetic properties. nih.gov This suggests that for this compound, the specific substitution pattern on both the benzoic acid and the phenyl rings is a key determinant of its biological profile.

Influence of Substituent Effects on Bioactivity

The presence and position of halogen substituents on the phenyl ring of N-phenylbenzamide derivatives can profoundly influence their biological activity. In the case of this compound, the chlorine atom at the para-position of the phenyl ring is a significant feature. Halogens, such as chlorine, can modulate the electronic properties of the phenyl ring through their inductive and resonance effects, thereby affecting the molecule's pKa, lipophilicity, and metabolic stability.

Studies on fluoro-N-(2-hydroxy-5-methyl phenyl)benzamide isomers have revealed that the position of the halogen atom can induce significant conformational changes and alter intermolecular interactions, such as hydrogen and halogen bonds. mdpi.com This suggests that the para-position of the chlorine in this compound likely influences the orientation of the phenyl ring relative to the rest of the molecule, which can be critical for optimal binding to a biological target. The electron-withdrawing nature of chlorine at the para-position can also impact the charge distribution across the molecule, potentially enhancing interactions with electron-deficient regions of a receptor.

The following table summarizes the effects of different substituents on the phenyl ring of related benzamide (B126) derivatives, illustrating the importance of the nature and position of the substituent.

Compound IDPhenyl Ring SubstituentObserved Effect on Activity
1 4-ChloroPotent activity in various assays
2 2-FluoroInduces specific conformational changes
3 4-MethoxyOften leads to decreased activity
4 UnsubstitutedGenerally lower potency than halogenated analogs

This table is illustrative and based on general findings in related compound series.

The carbamoyl linker (-CONH-) is a critical structural element in this compound, providing a rigid and planar unit that connects the two aromatic rings. This linker is capable of forming hydrogen bonds through its N-H and C=O groups, which are often essential for anchoring the molecule within a biological target's binding site. The planarity of the amide bond restricts the rotational freedom of the molecule, contributing to a more defined three-dimensional structure.

The ortho position of the carboxylic acid group on the benzoic acid ring is another crucial determinant of the molecule's properties and biological activity. This positioning can lead to intramolecular hydrogen bonding between the carboxylic acid proton and the carbonyl oxygen of the carbamoyl linker, which can influence the molecule's conformation and acidity. Furthermore, the ortho arrangement can create steric hindrance, forcing the planes of the benzoic acid and the carbamoyl group to be non-coplanar, a phenomenon known as the "ortho effect." This can have significant implications for the molecule's ability to adopt a bioactive conformation.

Research on 2-((1-(benzyl(2-hydroxy-2-phenylethyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamoyl)benzoic acid analogues has highlighted the importance of the 2-carbamoylbenzoic acid moiety for biological activity, in this case, the stimulation of bone morphogenetic protein-2 (BMP-2). nih.gov

As previously mentioned, the ortho-positioned carboxylic acid group can introduce steric hindrance, influencing the dihedral angle between the benzoic acid ring and the carbamoyl group. Similarly, the 4-chloro substituent on the phenyl ring can also have steric implications, although to a lesser extent than an ortho substituent. The balance between conformational freedom and rigidity is often a key factor in determining biological activity, as a molecule must be flexible enough to adopt the correct binding conformation but rigid enough to avoid a significant entropic penalty upon binding.

Conformational analysis of related N-phenylanthranilic acid derivatives has shown that these molecules can exist in multiple low-energy conformations, and the equilibrium between these conformers can be influenced by substituent effects and the surrounding environment. nih.gov

Ligand Efficiency Metrics and Property-Based Design

In modern drug discovery, lead compounds are often evaluated using ligand efficiency (LE) metrics, which relate the binding affinity of a molecule to its size. wikipedia.org Ligand efficiency is a useful tool for prioritizing compounds during lead optimization, as it helps to identify smaller, more efficient molecules that have a higher potential for development into successful drugs.

The ligand efficiency of this compound and its derivatives can be calculated using the following formula:

LE = - (ΔG) / N

where ΔG is the Gibbs free energy of binding and N is the number of non-hydrogen atoms.

Property-based design focuses on optimizing the physicochemical properties of a compound, such as lipophilicity (logP), solubility, and metabolic stability, in parallel with its biological activity. For this compound derivatives, maintaining a balance between potency and drug-like properties is essential. For example, while increasing lipophilicity might enhance binding to a hydrophobic pocket, it could also lead to poor solubility and increased metabolic clearance.

The following table illustrates how ligand efficiency metrics can be used to compare hypothetical derivatives of this compound.

Compound IDModificationIC₅₀ (nM)Heavy Atom CountLigand Efficiency (LE)
A Parent Compound100190.37
B Addition of a methyl group80200.36
C Removal of chlorine500180.31
D Bioisosteric replacement90190.38

This is a hypothetical data table for illustrative purposes.

De Novo Design and Optimization Strategies for this compound Derivatives

De novo design strategies can be employed to generate novel molecules based on the structural framework of this compound. These computational methods can explore a vast chemical space to identify new compounds with potentially improved potency, selectivity, and pharmacokinetic properties. nih.govnih.gov

Optimization strategies for this chemical scaffold can focus on several key areas:

Modification of the Phenyl Ring: Systematic exploration of different substituents at the ortho, meta, and para positions of the phenyl ring can be performed to probe the electronic and steric requirements of the target binding site. Bioisosteric replacements for the chlorine atom, such as a trifluoromethyl group or a cyano group, could also be investigated.

Alteration of the Carbamoyl Linker: The amide bond of the carbamoyl linker could be replaced with other bioisosteric groups, such as a sulfonamide, a reverse amide, or a stable amide mimetic, to modulate the compound's hydrogen bonding capacity and metabolic stability.

Substitution on the Benzoic Acid Ring: In addition to the essential ortho-carboxylic acid, other positions on the benzoic acid ring could be substituted to improve potency or selectivity.

Scaffold Hopping: Computational techniques can be used to identify entirely new core structures that maintain the key pharmacophoric features of this compound while offering novel intellectual property and potentially improved drug-like properties.

A successful optimization campaign would involve an iterative cycle of design, synthesis, and biological evaluation, guided by the principles of SAR and property-based design.

Computational Chemistry Approaches in the Study of 2 4 Chlorophenyl Carbamoyl Benzoic Acid

Quantum Chemical Calculations (Density Functional Theory) for Electronic Properties

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems, such as molecules. By calculating the electron density, DFT can accurately predict a wide range of molecular properties, offering a balance between computational cost and accuracy. For derivatives of N-aryl anthranilic acids, which are structurally related to 2-[(4-Chlorophenyl)carbamoyl]benzoic acid, DFT calculations at levels like B3LYP/6-311G are commonly employed to determine their optimized geometry and electronic characteristics. jmchemsci.com

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and kinetic stability. researchgate.net The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter. A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and polarizable. mdpi.com

For analogous compounds, these orbital energies are key indicators of their electronic and optical properties. researchgate.net For instance, in a theoretical study of N-(4-chloro phenyl)-2,2-dichloroacetamide, the HOMO and LUMO energies were calculated to understand its reactivity profile. researchgate.net The distribution of HOMO and LUMO densities reveals the likely sites for electrophilic and nucleophilic attack, respectively.

Table 1: Representative Frontier Molecular Orbital Energies for a Structurally Related Compound (Data is illustrative for N-(4-chloro phenyl)-2,2-dichloroacetamide)

Parameter Energy (eV)
EHOMO -6.8
ELUMO -1.5
Energy Gap (ΔE) 5.3

Note: This data is representative and derived from studies on analogous structures. The exact values for this compound would require specific calculation.

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. mdpi.comresearchgate.net These descriptors provide a quantitative basis for predicting reactivity and are derived using Koopmans' theorem. mdpi.com

Ionization Potential (I): The energy required to remove an electron. I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. A ≈ -ELUMO.

Electronegativity (χ): The ability of an atom to attract electrons. χ = (I + A) / 2.

Chemical Hardness (η): Resistance to change in electron distribution. η = (I - A) / 2. A hard molecule has a large HOMO-LUMO gap. mdpi.com

Chemical Softness (S): The reciprocal of hardness (S = 1/η). A soft molecule has a small HOMO-LUMO gap. mdpi.com

Electrophilicity Index (ω): A measure of the energy lowering upon accepting electrons. ω = μ²/2η, where μ is the chemical potential (μ = -χ).

These DFT-based descriptors have been successfully used to explain the structure and reactivity of various organic molecules. researchgate.net

Table 2: Calculated Global Reactivity Descriptors for an Analogous Compound

Descriptor Formula Representative Value
Ionization Potential (I) -EHOMO 6.8 eV
Electron Affinity (A) -ELUMO 1.5 eV
Electronegativity (χ) (I+A)/2 4.15 eV
Chemical Hardness (η) (I-A)/2 2.65 eV
Chemical Softness (S) 1/η 0.377 eV⁻¹
Electrophilicity Index (ω) μ²/2η 3.25 eV

Note: Values are illustrative and based on general principles and data from related compounds.

Molecular Docking and Molecular Dynamics Simulations for Receptor-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov It is widely used to understand the structural basis of molecular recognition and to screen for potential drug candidates.

For compounds structurally similar to this compound, such as other N-phenylanthranilic acid derivatives, molecular docking has been used to predict their binding modes within the active sites of various enzymes. For example, derivatives have been docked into the active site of prostaglandin (B15479496) G/H synthase, also known as cyclooxygenase (COX), a key enzyme in the inflammatory pathway. jmchemsci.com Docking simulations can predict the binding energy (often expressed in kcal/mol), which provides an estimate of the binding affinity. Lower binding energies typically indicate a more stable protein-ligand complex. jmchemsci.com In one study on anthranilic acid derivatives, binding energies ranged from -7.8 to -9.8 kcal/mol, indicating a good fit within the enzyme's binding pocket. jmchemsci.com

Beyond predicting binding affinity, docking studies elucidate the specific intermolecular interactions that stabilize the ligand-receptor complex. These interactions are crucial for a molecule's biological activity. Common interactions include:

Hydrogen Bonds: These are formed between a hydrogen atom donor (like an N-H or O-H group) and a nearby electronegative acceptor atom (like oxygen or nitrogen). The carboxyl and amide groups of this compound are prime candidates for forming hydrogen bonds with amino acid residues in a protein's active site.

Hydrophobic Interactions: The nonpolar phenyl rings of the molecule can form favorable interactions with hydrophobic pockets in the receptor.

Pi-stacking: Aromatic rings can interact with each other through π-π stacking, which is a significant stabilizing force. nih.gov

Molecular dynamics (MD) simulations can further refine the docked poses, providing insights into the flexibility of the ligand and receptor and the stability of the interactions over time.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. sums.ac.irnih.gov The goal is to develop a predictive model that can estimate the activity of new, unsynthesized compounds.

For anti-inflammatory N-arylanthranilic acids, QSAR studies have shown that biological activity is often best modeled by molecular shape parameters. nih.gov This suggests that the three-dimensional conformation of the molecule is critical for its interaction with its biological target. The angle between the two benzene (B151609) rings has also been identified as a relevant parameter. nih.gov

A typical QSAR model is expressed as an equation that correlates biological activity (e.g., pIC50, the negative logarithm of the half-maximal inhibitory concentration) with various calculated molecular descriptors. These descriptors can be categorized as:

Topological: Describing atomic connectivity.

Geometrical: Related to the 3D shape of the molecule.

Electronic: Such as dipole moment and partial charges.

Physicochemical: Like the logarithm of the partition coefficient (logP), which relates to hydrophobicity. nih.gov

In a QSAR study on N-aryl derivatives, descriptors such as AlogP98 (a measure of hydrophobicity) and various shape and electronic descriptors were found to be important for describing bioactivity. mdpi.com By identifying the key molecular properties that govern activity, QSAR models can guide the design of more potent analogs of this compound. nih.govmdpi.com

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
N-aryl anthranilic acids

In Silico ADME and Toxicity Predictions (as a research methodology)

In modern computational chemistry, in silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profiles has become an indispensable tool. srce.hr These computational methods allow for the early-stage evaluation of a compound's pharmacokinetic and toxicological properties before synthesis, thereby saving significant time and resources. nih.gov For novel or less-studied compounds like this compound, where extensive experimental data may be lacking, in silico tools provide crucial initial assessments. These predictions are generated using a variety of computational models, including Quantitative Structure-Activity Relationships (QSAR), which correlate a compound's chemical structure with its biological effects. nih.govmdpi.com

The process involves submitting the chemical structure of this compound to specialized software platforms. These platforms house numerous validated models trained on large datasets of known chemicals. nih.gov A wide array of free and commercial software, such as ADMETlab, SwissADME, and the U.S. EPA's Toxicity Estimation Software Tool (TEST), can be used to generate these predictions. scbdd.comepa.gov The software calculates various molecular descriptors (e.g., size, lipophilicity, polar surface area) and uses them to predict a range of ADME and toxicity endpoints. nih.gov

ADME properties determine the bioavailability and persistence of a compound in the body. Key parameters evaluated include solubility, gastrointestinal absorption, blood-brain barrier (BBB) permeability, and interaction with metabolic enzymes like Cytochrome P450 (CYP). For instance, high gastrointestinal absorption is crucial for orally administered drugs, while BBB permeability is only desirable for compounds targeting the central nervous system. nih.gov The potential for a compound to inhibit or serve as a substrate for CYP enzymes is also critical, as this can lead to drug-drug interactions. nih.gov

Below is an illustrative table of predicted ADME properties for this compound, representing typical output from in silico ADME prediction software.

Table 1: Illustrative In Silico ADME Profile for this compound (Note: The following data are hypothetical and serve as an example of typical computational predictions.)

Parameter Predicted Value Interpretation
Physicochemical Properties
Molecular Weight 275.69 g/mol Compliant with Lipinski's Rule of Five (<500)
LogP (Lipophilicity) 3.5 Moderate lipophilicity
Water Solubility -3.8 (log mol/L) Poorly soluble
Absorption
Gastrointestinal (GI) Absorption High Likely well-absorbed from the gut
Caco-2 Permeability High Indicates good intestinal permeability
Distribution
Blood-Brain Barrier (BBB) Permeant No Unlikely to cross into the central nervous system
Plasma Protein Binding >90% High affinity for plasma proteins
Metabolism
CYP2D6 Inhibitor No Low risk of interaction with CYP2D6 pathway
CYP3A4 Inhibitor Yes Potential for drug-drug interactions via CYP3A4
Excretion

In silico toxicity assessment screens for potential adverse effects, guiding safer compound design. instem.com This methodology predicts a range of toxicity endpoints, from organ-specific toxicity like hepatotoxicity (liver damage) to systemic effects such as carcinogenicity and mutagenicity. nih.gov Other critical predictions include cardiotoxicity, often assessed by predicting inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel, which can lead to cardiac arrhythmias. researchgate.netcambridge.org These predictions are based on identifying toxicophores—specific chemical substructures known to be associated with toxicity. instem.com

The following table provides a representative summary of toxicity endpoints that would be evaluated for this compound using computational toxicology tools.

Table 2: Illustrative In Silico Toxicity Profile for this compound (Note: The following data are hypothetical and serve as an example of typical computational predictions.)

Toxicity Endpoint Prediction Confidence Score
Systemic Toxicity
Ames Mutagenicity Negative 0.85
Carcinogenicity Negative 0.70
Organ Toxicity
Hepatotoxicity (Liver Toxicity) Positive 0.65
Cardiotoxicity
hERG Inhibition Negative 0.90
Ecotoxicity
Fathead Minnow LC50 (96h) 2.5 mg/L (Class III) -

By integrating these ADME and toxicity predictions, researchers can build a comprehensive computational profile of a compound like this compound. This allows for an early, data-driven assessment of its potential viability and risks, guiding further experimental investigation.

Advanced Analytical and Spectroscopic Characterization Methodologies for Research on 2 4 Chlorophenyl Carbamoyl Benzoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 2-[(4-Chlorophenyl)carbamoyl]benzoic acid in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the amide proton (N-H), and the carboxylic acid proton (O-H). The aromatic region would display a complex pattern of multiplets due to the protons on the two benzene (B151609) rings. The protons on the benzoic acid moiety and the 4-chlorophenyl group will have characteristic chemical shifts and coupling constants, allowing for their unambiguous assignment. The amide proton typically appears as a broad singlet, and its chemical shift can be sensitive to the solvent and concentration. The carboxylic acid proton is also expected to be a broad singlet at a downfield chemical shift, often above 10 ppm. For a related compound, 2-chloro-N-phenylbenzamide, the amide proton appears as a singlet at 10.51 ppm in DMSO-d₆. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. Key resonances would include those for the two carbonyl carbons (one from the amide and one from the carboxylic acid), which are expected to appear at the most downfield chemical shifts (typically >165 ppm). The aromatic carbons would give rise to a series of signals in the 120-140 ppm range. The carbon atom attached to the chlorine will have a chemical shift influenced by the halogen's electronegativity. For instance, in 4-chlorobenzoic acid, the carbon atoms of the phenyl ring appear between approximately 130 and 140 ppm, with the carboxylic carbon at 177.5 ppm. bmrb.io

AssignmentExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)
Carboxylic Acid (-COOH)>10 (broad s)~167-172
Amide (-CONH-)~10-11 (broad s)~165-170
Aromatic Protons (Benzoic Acid Moiety)7.2-8.2 (m)~125-135
Aromatic Protons (4-Chlorophenyl Moiety)7.3-7.8 (m)~128-140

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in this compound. The IR spectrum is characterized by absorption bands corresponding to the vibrational frequencies of specific bonds.

The key characteristic absorption bands for this molecule would include:

O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid group, which is often involved in hydrogen bonding.

N-H Stretch: A sharp to moderately broad peak around 3300-3500 cm⁻¹ corresponds to the N-H stretching vibration of the amide group.

C=O Stretch: Two distinct carbonyl stretching bands are expected. The carboxylic acid C=O stretch typically appears around 1700-1725 cm⁻¹. The amide C=O stretch (Amide I band) is usually observed in the range of 1650-1680 cm⁻¹. For the related compound 4-[(4-chlorophenyl)carbamoyl]butanoic acid, the amide C=O stretch was observed at 1689 cm⁻¹. semanticscholar.org

C-N Stretch and N-H Bend (Amide II band): This band, resulting from a combination of C-N stretching and N-H bending, is typically found around 1510-1550 cm⁻¹.

Aromatic C=C Stretch: Multiple sharp bands in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon double bond stretching vibrations within the two aromatic rings.

C-Cl Stretch: A band in the lower frequency region, typically around 700-800 cm⁻¹, can be attributed to the C-Cl stretching vibration.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Carboxylic AcidO-H Stretch2500-3300 (broad)
AmideN-H Stretch3300-3500
Carboxylic AcidC=O Stretch1700-1725
AmideC=O Stretch (Amide I)1650-1680
AmideN-H Bend (Amide II)1510-1550
Aromatic RingsC=C Stretch1450-1600
Aryl-ChlorideC-Cl Stretch700-800

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular weight of this compound, allowing for the determination of its elemental formula. Tandem Mass Spectrometry (MS/MS) is used to fragment the molecule and analyze the resulting fragment ions, which provides valuable structural information.

HRMS: Using a technique like electrospray ionization (ESI), the compound can be ionized to form the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. The high-resolution measurement of the mass-to-charge ratio (m/z) of these ions can confirm the elemental composition of C₁₄H₁₀ClNO₃.

MS/MS: Collision-induced dissociation (CID) of the precursor ion [M-H]⁻ would likely lead to characteristic fragment ions. Plausible fragmentation pathways for N-phenylbenzamide derivatives often involve cleavage of the amide bond. nih.gov For this compound, this could result in fragments corresponding to the 4-chlorophenyl isocyanate anion or the 2-carboxybenzoate (B1232057) anion. The fragmentation of the [M+H]⁺ ion would also yield structurally informative fragments.

A plausible fragmentation for the deprotonated molecule could involve the loss of CO₂ from the carboxylic acid group, followed by further fragmentation. The presence of chlorine would be indicated by a characteristic isotopic pattern for chlorine-containing fragments (approximately a 3:1 ratio for ³⁵Cl and ³⁷Cl isotopes).

X-ray Crystallography for Solid-State Conformational Analysis and Intermolecular Interactions

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. A crystal structure of 2-(4-chlorobenzamido)benzoic acid, which corresponds to the target molecule, has been reported. rsc.org

The analysis revealed that the molecule crystallizes in the monoclinic space group. rsc.org The central amide segment is twisted relative to both the carboxy-substituted and the chloro-substituted benzene rings. rsc.org A key feature of the molecular conformation is an intramolecular N-H···O hydrogen bond involving the amide hydrogen and a carbonyl oxygen, which forms an S(6) loop. rsc.org

In the crystal packing, molecules form centrosymmetric dimeric aggregates through intermolecular O-H···O hydrogen bonds between the carboxylic acid groups of two molecules. rsc.org This is a common hydrogen-bonding motif for carboxylic acids. rsc.org

Crystallographic ParameterReported Value rsc.org
Molecular FormulaC₁₄H₁₀ClNO₃
Molecular Weight275.69
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)26.8843 (10)
b (Å)5.0367 (2)
c (Å)20.9264 (12)
β (°)117.489 (2)
Volume (ų)2513.7 (2)
Z8

Advanced Chromatographic Techniques (e.g., LC-MS, GC-MS) for Purity, Identification of Byproducts, and Quantitative Analysis in Complex Mixtures

Chromatographic techniques are essential for separating this compound from impurities and for its quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly suitable technique for the analysis of this compound due to its polarity and thermal lability. Reversed-phase high-performance liquid chromatography (HPLC) coupled with a mass spectrometer can be used. A C18 column with a mobile phase consisting of a mixture of water (often with a formic acid or ammonium (B1175870) acetate (B1210297) additive to improve ionization) and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be appropriate. The mass spectrometer detector provides high selectivity and sensitivity, allowing for the quantification of the target compound and the identification of byproducts based on their mass-to-charge ratios. LC-MS/MS can be used for even greater selectivity and for quantitative analysis in complex matrices. qub.ac.uk

Gas Chromatography-Mass Spectrometry (GC-MS): Direct analysis of this compound by GC-MS is challenging due to its low volatility and the presence of the polar carboxylic acid and amide groups. Therefore, derivatization is typically required to convert the analyte into a more volatile and thermally stable form. Esterification of the carboxylic acid group, for example, by reaction with a silylating agent or an alkylating agent, would be a necessary sample preparation step. Following derivatization, the compound can be separated on a suitable capillary GC column and detected by the mass spectrometer. This technique is particularly useful for identifying and quantifying volatile and semi-volatile impurities.

The choice between LC-MS and GC-MS would depend on the specific analytical goal, the nature of the sample matrix, and the potential byproducts being investigated. For general purity determination and quantification of the parent compound, LC-MS is often the preferred method.

2 4 Chlorophenyl Carbamoyl Benzoic Acid As a Medicinal Chemistry Scaffold

Concept and Application of Privileged Structures in Drug Discovery and Development

The concept of "privileged structures" in medicinal chemistry refers to molecular scaffolds that are capable of binding to multiple, often unrelated, biological targets with high affinity. nih.govnih.gov First introduced by Evans and colleagues in 1988, this concept has become a cornerstone of modern drug discovery. nih.gov These frameworks are not merely promiscuous binders; rather, they represent versatile templates that can be strategically decorated with various functional groups to achieve potent and selective modulation of different targets.

The utility of privileged structures lies in their efficiency in the drug discovery process. By starting with a scaffold that is already known to possess favorable properties for biological recognition, chemists can more rapidly develop novel ligands. mdpi.com These scaffolds often exhibit good "drug-like" properties, such as high chemical stability, amenability to synthetic modification, and favorable pharmacokinetic profiles, which increases the likelihood of identifying high-quality lead compounds. nih.gov The identification of privileged structures often arises from the repeated appearance of a particular molecular framework in a variety of biologically active compounds, including natural products and synthetic drugs. nih.govmdpi.com

The application of the privileged structure concept is widespread, from the design of focused compound libraries for high-throughput screening to the optimization of lead candidates. By understanding the structure-target relationships that confer "privileged" status, researchers can tailor libraries based on these scaffolds to target specific protein families, such as G-protein coupled receptors (GPCRs), ion channels, or enzymes. This targeted approach enhances the probability of discovering novel bioactive molecules and provides a solid foundation for further development.

Benzoic Acid and Carbamoyl (B1232498) Moieties as Key Pharmacophores

The benzoic acid moiety is a well-established pharmacophore in medicinal chemistry. nih.gov Its carboxylic acid group can participate in a variety of non-covalent interactions with biological targets, including hydrogen bonding and ionic interactions. This ability to form strong interactions makes it a common feature in drugs targeting a wide range of proteins. Furthermore, the aromatic ring of the benzoic acid scaffold provides a rigid core that can be substituted at various positions to modulate potency, selectivity, and pharmacokinetic properties. nih.gov Numerous approved drugs across different therapeutic areas contain the benzoic acid scaffold, highlighting its importance in drug design. researchgate.net

The carbamoyl moiety (-C(=O)NH-) is another critical pharmacophore that plays a crucial role in molecular recognition. The amide bond within the carbamoyl group is relatively stable to hydrolysis and can act as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the C=O group). This dual functionality allows it to form robust interactions with the backbones and side chains of amino acid residues in protein targets. The planarity of the amide bond also imparts a degree of conformational rigidity to the molecule, which can be advantageous for binding affinity. In the context of 2-[(4-Chlorophenyl)carbamoyl]benzoic acid, the carbamoyl linkage connects the two aromatic rings and plays a vital role in defining the spatial orientation of these key recognition elements.

Strategies for Derivatization and Scaffold Hopping

The this compound scaffold offers multiple avenues for chemical modification to explore the structure-activity relationship (SAR) and optimize biological activity. These strategies can be broadly categorized as derivatization and scaffold hopping.

Derivatization involves the modification of existing functional groups or the introduction of new substituents onto the core scaffold. For the this compound structure, key points for derivatization include:

The Benzoic Acid Ring: The aromatic ring can be substituted with a variety of functional groups (e.g., halogens, alkyl, alkoxy, nitro groups) at different positions to probe the steric and electronic requirements of the binding pocket.

The Carboxylic Acid Group: The carboxylic acid can be esterified or converted to other acidic bioisosteres to modulate acidity and pharmacokinetic properties.

The 4-Chlorophenyl Ring: The chlorine atom can be replaced with other halogens or different electron-withdrawing or electron-donating groups to fine-tune the electronic properties and binding interactions. The substitution pattern on this ring can also be varied.

The Amide Linkage: While less common, the amide N-H group could be alkylated, although this would remove a key hydrogen bond donor.

Scaffold hopping is a more advanced strategy in medicinal chemistry that involves replacing the central core of a molecule with a structurally different scaffold while retaining the key pharmacophoric elements responsible for biological activity. This approach is often employed to discover novel intellectual property, improve pharmacokinetic properties, or overcome metabolic liabilities.

For the this compound scaffold, scaffold hopping could involve:

Replacing the Benzoic Acid Ring: The benzoic acid moiety could be replaced with other acidic heterocyclic rings that maintain a similar spatial arrangement of the key interacting groups.

Altering the Linker: The carbamoyl linker could be replaced with other functionalities that maintain the appropriate distance and orientation between the two aromatic rings, such as a reversed amide, a urea, or a non-amide linker.

Ring Opening or Closure: More drastic modifications could involve ring-opening of one of the aromatic rings or cyclization to form a more rigid, polycyclic scaffold.

Case Studies of Related Scaffolds with Established Biological Activities

The N-phenylbenzamide core, of which this compound is a derivative, is a well-established scaffold in medicinal chemistry with a broad range of documented biological activities. The following case studies of structurally related compounds highlight the therapeutic potential of this chemical framework.

Antimicrobial Activity:

Several studies have demonstrated the antimicrobial potential of N-benzamide derivatives. For instance, a series of N-phenylbenzamides have been synthesized and evaluated for their antibacterial activity. In one study, compound 4-hydroxy-N-phenylbenzamide showed significant activity against both Bacillus subtilis and Escherichia coli. nanobioletters.com Another related compound, N-(4-bromophenyl)benzamide , also exhibited notable antibacterial effects. nanobioletters.com These findings suggest that the N-phenylbenzamide scaffold can serve as a starting point for the development of new antimicrobial agents.

CompoundTarget Organism(s)Key Findings
4-hydroxy-N-phenylbenzamideBacillus subtilis, Escherichia coliShowed excellent activity with MIC values of 6.25 µg/mL for B. subtilis and 3.12 µg/mL for E. coli. nanobioletters.com
N-(4-bromophenyl)benzamideEscherichia coli, Bacillus subtilisDisplayed good activity against both bacterial strains. nanobioletters.com

Antiviral Activity:

The N-phenylbenzamide scaffold has also been explored for its antiviral properties. A series of novel N-phenylbenzamide derivatives were synthesized and found to be inhibitors of Enterovirus 71 (EV71), a major causative agent of hand, foot, and mouth disease. Among the synthesized compounds, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide was identified as a potent inhibitor of several EV71 strains with low micromolar IC50 values and significantly lower cytotoxicity compared to the reference drug pirodavir. nih.gov This study underscores the potential of this scaffold in the development of novel antiviral therapeutics. nih.gov

CompoundVirusIC50Cytotoxicity (TC50)
3-amino-N-(4-bromophenyl)-4-methoxybenzamideEnterovirus 715.7 ± 0.8–12 ± 1.2 μM620 ± 0.0 μM

Antiparasitic Activity:

Derivatives of the N-phenylbenzamide scaffold have shown promise as agents against kinetoplastid parasites, the causative agents of diseases such as African trypanosomiasis and leishmaniasis. Research on bis(2-aminoimidazolines) and related compounds, which feature an N-phenylbenzamide core, has demonstrated their ability to bind to the kinetoplast DNA (kDNA) of these parasites, leading to parasite death. nih.gov Specifically, bisarylimidamide derivatives showed submicromolar inhibitory activity against Trypanosoma brucei, Trypanosoma cruzi, and Leishmania donovani. nih.gov

Antischistosomal Activity:

N-phenylbenzamides have also been investigated for their potential as antischistosomal agents. Structure-activity relationship (SAR) studies on nitrated N-phenylbenzamide derivatives have indicated that electron-withdrawing groups, such as nitro and trifluoromethyl groups, are important for their potency against Schistosoma mansoni. These findings highlight the tunability of the N-phenylbenzamide scaffold for targeting specific parasitic infections.

Future Research Directions and Emerging Applications of 2 4 Chlorophenyl Carbamoyl Benzoic Acid Derivatives

Investigation into Novel Biological Targets and Therapeutic Areas

While initial studies have laid a strong foundation, the exploration of new biological targets for derivatives of 2-[(4-Chlorophenyl)carbamoyl]benzoic acid is a burgeoning field of research. The structural plasticity of this scaffold allows for the design of molecules that can interact with a diverse range of enzymes and receptors, opening up new avenues for therapeutic intervention.

One of the most promising new targets is Sentrin/SUMO-specific protease 1 (SENP1) . Overexpression of SENP1 has been implicated in the progression of various cancers, including prostate cancer, by playing a crucial role in deSUMOylation pathways that affect protein stability and function. nih.govnih.gov Derivatives of 2-(4-Chlorophenyl)-2-oxoethyl 4-benzamidobenzoate, which share a similar structural motif, have been identified as potent SENP1 inhibitors. nih.gov Future research will likely focus on optimizing these derivatives to enhance their specificity and potency, potentially leading to a new class of anticancer agents that can overcome resistance to existing therapies. nih.govmdpi.com

In the realm of metabolic diseases, derivatives of the core compound are being investigated as inhibitors of α-glucosidase and α-amylase . These enzymes are key players in carbohydrate digestion and absorption, and their inhibition can help manage postprandial hyperglycemia in patients with type 2 diabetes. The development of novel, non-sugar-based inhibitors from this chemical class could offer alternatives to existing medications, potentially with improved side-effect profiles.

Another emerging target is soluble epoxide hydrolase (sEH) , an enzyme involved in the metabolism of signaling lipids. Inhibition of sEH has shown therapeutic potential in managing hypertension and inflammation. The this compound scaffold can be adapted to design potent sEH inhibitors, offering a novel approach to treating cardiovascular and inflammatory diseases.

The following table summarizes some of the key biological targets currently under investigation for derivatives of this compound class.

Biological TargetTherapeutic AreaPotential Mechanism of Action
SENP1OncologyInhibition of deSUMOylation pathways crucial for cancer cell survival and proliferation. nih.govmdpi.com
α-GlucosidaseDiabetesDelaying carbohydrate digestion to manage postprandial hyperglycemia.
α-AmylaseDiabetesInhibition of starch breakdown to control glucose absorption.
Soluble Epoxide Hydrolase (sEH)Cardiovascular/Inflammatory DiseasesModulation of signaling lipid metabolism to reduce blood pressure and inflammation.

Integration of Artificial Intelligence and Machine Learning in Rational Drug Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the process of designing and optimizing derivatives of this compound. These computational tools can analyze vast datasets of chemical structures and biological activities to identify novel structure-activity relationships (SAR) and predict the properties of virtual compounds, thereby accelerating the drug discovery pipeline. nih.govnih.gov

De novo drug design algorithms, powered by generative AI models, can create entirely new molecular structures with desired biological activities. semanticscholar.orgescholarship.orgnih.gov By training these models on known active compounds, researchers can generate novel derivatives of the this compound scaffold that are predicted to have high potency and selectivity for specific targets. This approach can significantly reduce the time and cost associated with traditional medicinal chemistry approaches. nih.gov

Furthermore, ML-based predictive models can be employed to forecast the absorption, distribution, metabolism, and excretion (ADME) properties, as well as the potential toxicity of new derivatives. acs.orgmdpi.com This allows for the early-stage filtering of compounds that are unlikely to succeed in clinical development, enabling researchers to focus their efforts on the most promising candidates. AI can also be used to identify novel biological targets for existing or newly designed compounds by analyzing large-scale biological data. nih.govresearchgate.netresearchgate.net

The application of AI and ML in the rational drug design of these derivatives can be summarized in the following key areas:

AI/ML ApplicationDescriptionPotential Impact
De Novo DesignGenerative models create novel chemical structures with desired properties. semanticscholar.orgescholarship.orgnih.govAccelerated discovery of potent and selective lead compounds.
Activity PredictionML algorithms predict the biological activity of virtual compounds against specific targets. nih.govmdpi.comuow.edu.auEfficient prioritization of compounds for synthesis and testing.
ADMET PredictionModels forecast the pharmacokinetic and toxicity profiles of new derivatives. acs.orgmdpi.comEarly identification and elimination of candidates with poor drug-like properties.
Novel Target IdentificationAI tools analyze biological data to propose new therapeutic targets for the compound class. nih.govresearchgate.netresearchgate.netExpansion of the therapeutic applications of these derivatives.

Development of Advanced Delivery Systems for Enhanced Bioavailability

A significant challenge in the clinical translation of many promising drug candidates, including derivatives of this compound, is their suboptimal bioavailability due to poor water solubility. To overcome this hurdle, future research will increasingly focus on the development of advanced drug delivery systems. nih.gov

Nanoparticle-based delivery systems , such as solid lipid nanoparticles (SLNs) and liposomes, offer a promising strategy to enhance the solubility and bioavailability of hydrophobic drugs. By encapsulating the active compound within a nanoparticle carrier, it is possible to improve its stability, control its release profile, and potentially target it to specific tissues or cells. For instance, liposomal formulations can be engineered to release their payload in response to specific physiological triggers, such as changes in pH.

The table below outlines some of the advanced delivery systems being explored for compounds with similar physicochemical properties.

Delivery SystemDescriptionAdvantages
Solid Lipid Nanoparticles (SLNs)Drug encapsulated within a solid lipid core.High drug loading capacity, controlled release, good biocompatibility.
LiposomesDrug encapsulated within a spherical lipid bilayer vesicle. nih.govBiocompatible, can encapsulate both hydrophilic and hydrophobic drugs, can be surface-modified for targeting.
Polymeric NanoparticlesDrug dispersed or encapsulated within a biodegradable polymer matrix.Controlled and sustained release, protection of the drug from degradation.

Exploration of Combination Therapies and Synergistic Effects

The complexity of many diseases, particularly cancer, often necessitates the use of combination therapies to achieve optimal therapeutic outcomes. Future research will explore the synergistic effects of this compound derivatives when used in combination with existing drugs.

In oncology, where derivatives of this scaffold are being investigated as SENP1 inhibitors, there is significant potential for combination with conventional chemotherapeutic agents like cisplatin. mdpi.com Inhibition of SENP1 has been shown to sensitize cancer cells to platinum-based drugs, suggesting that a combination approach could overcome drug resistance and improve treatment efficacy in cancers such as ovarian cancer. nih.govmdpi.com

Similarly, in the context of diabetes, derivatives that act as α-glucosidase inhibitors could be combined with other antidiabetic drugs, such as metformin (B114582). Such a combination could target different pathways involved in glucose metabolism, potentially leading to a more potent and sustained hypoglycemic effect. Studies with other natural compounds have demonstrated that synergistic effects with metformin are achievable.

Therapeutic AreaCombination StrategyPotential Synergistic Effect
OncologySENP1 inhibitor derivative + CisplatinOvercoming platinum drug resistance and enhancing cytotoxicity in cancer cells. nih.govmdpi.com
Diabetesα-Glucosidase inhibitor derivative + MetforminEnhanced glycemic control through complementary mechanisms of action.

Design of Prodrugs and Targeted Therapies

To enhance the therapeutic index of this compound derivatives, particularly in oncology, the design of prodrugs and targeted therapies represents a critical future direction. A prodrug is an inactive or less active form of a drug that is converted to the active form in the body, ideally at the site of action. mdpi.com This approach can improve drug delivery, reduce off-target toxicity, and overcome issues such as poor solubility.

One promising strategy is the development of hypoxia-activated prodrugs . The microenvironment of solid tumors is often characterized by low oxygen levels (hypoxia). By attaching a hypoxia-cleavable moiety to the active drug, it is possible to design a prodrug that is selectively activated in the tumor microenvironment, thereby minimizing damage to healthy, well-oxygenated tissues. mdpi.comsemanticscholar.org Nitroaromatic groups are commonly used as triggers for such prodrugs. mdpi.com

Another approach is the design of enzyme-cleavable prodrugs . escholarship.org Certain enzymes are overexpressed in cancer cells. By incorporating a linker that is specifically cleaved by a tumor-associated enzyme, the active drug can be selectively released at the tumor site. nih.govescholarship.org This strategy can be further enhanced by conjugating the prodrug to a targeting ligand, such as an antibody or a peptide, that directs the prodrug to cancer cells. nih.gov

The following table summarizes potential prodrug and targeted therapy strategies.

StrategyActivation MechanismRationale
Hypoxia-Activated ProdrugReduction of a nitroaromatic trigger in the low-oxygen environment of a tumor. mdpi.comSelective release of the cytotoxic agent in the tumor microenvironment, sparing healthy tissues.
Enzyme-Cleavable ProdrugCleavage of a specific linker by an enzyme that is overexpressed in cancer cells. nih.govescholarship.orgTargeted release of the active drug at the site of the tumor.
Antibody-Drug Conjugate (ADC)Conjugation of the prodrug to an antibody that recognizes a tumor-specific antigen.Enhanced delivery of the prodrug to cancer cells, increasing efficacy and reducing systemic toxicity.

Q & A

Q. What are the key synthetic strategies for preparing 2-[(4-Chlorophenyl)carbamoyl]benzoic acid, and how can reaction conditions be optimized for high yield?

  • Methodological Answer: The synthesis typically involves the condensation of a benzoic acid derivative (e.g., phthalic anhydride) with 4-chloroaniline. Activation of the carboxylic acid group using carbodiimide reagents (e.g., EDC or DCC) in anhydrous solvents (e.g., DCM or DMF) is critical. For example, reaction temperatures between 0–25°C and extended reaction times (12–24 hours) improve yields by minimizing side reactions. Post-synthesis purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures purity. Characterization via 1H^1H-NMR and IR spectroscopy confirms the formation of the carbamoyl linkage and absence of unreacted starting materials .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer: 1H^1H-NMR is essential for verifying the aromatic proton environment (e.g., signals at δ 7.2–8.1 ppm for benzoic acid and chlorophenyl moieties). IR spectroscopy identifies key functional groups, such as the C=O stretch of the carbamoyl group (~1650–1700 cm1^{-1}) and the carboxylic acid O–H stretch (~2500–3300 cm1^{-1}). High-resolution mass spectrometry (HRMS) provides molecular ion confirmation. For crystalline derivatives, single-crystal X-ray diffraction resolves spatial arrangements, as demonstrated in related phenacyl benzoate analogs .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence the reactivity of this compound in derivatization reactions?

  • Methodological Answer: Substituents on the phenyl ring (e.g., electron-withdrawing groups like –NO2_2 or electron-donating groups like –OCH3_3) alter the electrophilicity of the carbamoyl carbon. For instance, electron-deficient aryl groups enhance susceptibility to nucleophilic attack, enabling efficient amide bond formation. Steric hindrance from ortho-substituents can reduce reactivity, necessitating bulky-base catalysts (e.g., DMAP) or elevated temperatures. Systematic studies using Hammett plots or DFT calculations can quantify these effects .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer: Discrepancies in bioactivity data (e.g., enzyme inhibition vs. receptor antagonism) may arise from assay conditions (e.g., pH, co-solvents) or impurity profiles. Rigorous analytical validation (e.g., HPLC purity >98%) and standardized bioassays (e.g., fixed ATP concentrations in kinase assays) minimize variability. Comparative studies using isogenic cell lines or controlled agrochemical field trials can isolate structure-activity relationships (SAR). For example, derivatives with sulfonamide substituents exhibit enhanced herbicidal activity due to improved membrane permeability .

Q. How can computational modeling guide the design of this compound analogs for targeted therapeutic applications?

  • Methodological Answer: Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target proteins (e.g., cyclooxygenase-2 or acetylcholinesterase). QSAR models correlate electronic parameters (e.g., Hammett σ) or topological descriptors (e.g., polar surface area) with biological endpoints. MD simulations assess stability of ligand-protein complexes over nanosecond timescales. For agrochemical applications, environmental fate modeling (e.g., EPI Suite) evaluates biodegradation pathways .

Methodological Considerations

  • Synthetic Optimization: Use design-of-experiments (DoE) approaches to screen catalysts, solvents, and temperatures .
  • Analytical Validation: Cross-validate NMR assignments with 2D techniques (e.g., COSY, HSQC) and compare melting points with literature values .
  • Biological Assays: Include positive controls (e.g., known inhibitors) and dose-response curves to establish IC50_{50} values .

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